molecular formula C7H3BrClNO2S B1381505 5-Bromo-2-cyanobenzene-1-sulfonyl chloride CAS No. 1257415-88-5

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

Cat. No. B1381505
M. Wt: 280.53 g/mol
InChI Key: BPGQSAVORPJKIJ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanobenzene-1-sulfonyl chloride, also known as CBS, is an organosulfur compound that has been used in many scientific research applications. CBS is a colorless, crystalline solid with a pungent odor and is soluble in organic solvents. It is a versatile reagent with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. CBS is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-cyanobenzene-1-sulfonyl chloride could potentially serve as a precursor or intermediate in synthetic chemistry. For example, sulfonyl chlorides like it are used in the synthesis of biologically active compounds and heterocycles, such as isoxazoles and triazole derivatives, which have antimicrobial activity and can function as surface-active agents (El-Sayed, 2006). They also find application in the development of therapeutic agents showing enzyme inhibitory activity (Hussain et al., 2017), and in the production of anticancer compounds (Miao, Yan, & Zhao, 2010).

Analytical Chemistry Applications

Compounds like 5-Bromo-2-cyanobenzene-1-sulfonyl chloride could be instrumental in analytical chemistry, especially in the development of chromogenic reagents for the spectrophotometric determination of metal ions, exemplified by the synthesis of specific reagents for cadmium detection (Shuang, 2002).

Sensor Development

Related sulfonyl chlorides are utilized in creating sensors for detecting heavy metal ions, demonstrating the potential for 5-Bromo-2-cyanobenzene-1-sulfonyl chloride in environmental monitoring and health-care applications (Sheikh et al., 2016).

Solvation and Catalysis

The study of sulfonyl chlorides, including those structurally similar to 5-Bromo-2-cyanobenzene-1-sulfonyl chloride, in solvation and catalysis reveals their importance in understanding chemical reactions' mechanisms and rates (Ivanov et al., 2005). These insights are crucial for developing new catalytic processes and materials.

Theoretical and Computational Studies

Sulfonyl chlorides, akin to 5-Bromo-2-cyanobenzene-1-sulfonyl chloride, are subjects of theoretical and computational studies to understand their molecular structure, vibrational spectroscopy, and electronic properties. Such studies are essential for predicting reactivity and designing new molecules with desired properties (Jeyavijayan, 2015).

properties

IUPAC Name

5-bromo-2-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGQSAVORPJKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

CAS RN

1257415-88-5
Record name 5-bromo-2-cyanobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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